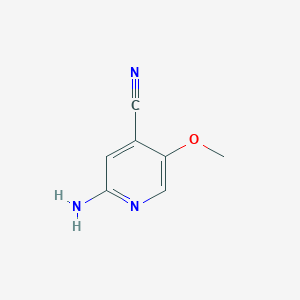
2-Amino-5-methoxyisonicotinonitrile
Description
2-Amino-5-methoxyisonicotinonitrile is a heterocyclic organic compound featuring a pyridine backbone substituted with an amino group at position 2, a methoxy group at position 5, and a nitrile group at position 4 (isonicotinonitrile configuration). The compound’s bioactivity likely depends on substituent positions and intermolecular interactions, as seen in related derivatives .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-amino-5-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-6-4-10-7(9)2-5(6)3-8/h2,4H,1H3,(H2,9,10) |
InChI Key |
QAPJDANWVOPYFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxyisonicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxyisonicotinonitrile.
Amination Reaction: The nitrile group is subjected to an amination reaction using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the amino group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-methoxyisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxyisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Comparisons
Key Findings:
Functional Group Influence: Nitrile vs. Carboxylic Acid: The nitrile group in this compound enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to the carboxylic acid derivatives (e.g., 2-Aminonicotinic acid) . This reactivity is advantageous in synthesizing heterocyclic scaffolds for drug development.
Substituent Position Effects: The 5-methoxy group in the target compound could stabilize the pyridine ring via electron donation, contrasting with the electron-withdrawing bromine in its bromo analog. This difference may alter solubility and binding affinity in biological systems . 2-Aminonicotinic acid’s carboxylic acid group facilitates salt formation, improving aqueous solubility compared to nitrile derivatives .
Thermal Stability: 2-Aminonicotinic acid exhibits a high melting point (295–297°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group. Nitrile derivatives (e.g., this compound) may have lower thermal stability, though experimental data are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


